PK11007 -

PK11007

Catalog Number: EVT-278715
CAS Number:
Molecular Formula: C15H11ClFN5O3S2
Molecular Weight: 427.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PK11007 is a 2-sulfonylpyrimidine derivative identified as a potential anticancer agent. [] It exhibits selective cytotoxicity towards cancer cells, particularly those harboring mutations in the tumor suppressor gene p53 or impaired reactive oxygen species (ROS) detoxification. [] This selectivity suggests its potential as a targeted therapy for cancers with compromised p53 functionality. []

APR-246

Compound Description: APR-246 (also known as PRIMA-1MET) is a methylated derivative of PRIMA-1. It is a prodrug that is converted to methylene quinuclidinone (MQ), which is the active compound that binds to mutant p53 []. APR-246 has shown promising anticancer activity in preclinical models and is currently in clinical trials.

Relevance: APR-246 is relevant to PK11007 because both compounds induce cell death that is independent of p53 but dependent on glutathione depletion. Both are also associated with highly elevated levels of reactive oxygen species and induction of endoplasmic reticulum (ER) stress [].

2-Sulfonylpyrimidines

Compound Description: 2-Sulfonylpyrimidines are a class of compounds that include PK11007. They are characterized by the presence of a sulfonyl group (-SO2-) attached to the 2-position of a pyrimidine ring. Certain activated electrophilic 2-sulfonylpyrimidines have been identified as thiol-reactive anticancer agents [].

Relevance: 2-Sulfonylpyrimidines are directly relevant to PK11007 because it is a member of this chemical class. The research on 2-sulfonylpyrimidines provides the context for understanding the mechanism of action and potential applications of PK11007 as an anticancer agent [].

Source and Classification

PK11007 was identified in research focused on small molecules that can reactivate mutant forms of p53, particularly those associated with aggressive cancers such as triple-negative breast cancer. The compound has been characterized for its ability to induce apoptosis in cancer cells and alter gene expression related to cell death pathways .

Synthesis Analysis

The synthesis of PK11007 involves several key steps that utilize readily available starting materials. The general synthetic route includes:

  1. Starting Materials: The synthesis begins with 2-sulfonylpyrimidines, which serve as the core structure.
  2. Reagents: Common reagents include formaldehyde and potassium carbonate, which facilitate the formation of the desired sulfonylpyrimidine framework.
  3. Conditions: The reaction conditions typically involve mild heating and controlled pH to optimize yield and purity.

The synthesis process has been optimized to improve efficiency and reduce by-products, making it suitable for larger scale production for research and potential therapeutic applications .

Molecular Structure Analysis

PK11007 has a complex molecular structure characterized by the following features:

  • Molecular Formula: C12_{12}H12_{12}N4_{4}O3_{3}S
  • Molecular Weight: Approximately 284.31 g/mol
  • Functional Groups: The compound contains a pyrimidine ring, sulfonyl group, and multiple nitrogen atoms that contribute to its reactivity.

The molecular structure allows for selective interactions with p53, particularly through alkylation at specific cysteine residues (Cys124 and Cys277), which are critical for maintaining the protein's structural integrity and functional activity .

Chemical Reactions Analysis

PK11007 undergoes several important chemical reactions:

  1. Alkylation: The primary reaction mechanism involves nucleophilic aromatic substitution where PK11007 reacts with thiol groups on p53, leading to the formation of covalent bonds.
  2. Stabilization of p53: This alkylation results in the stabilization of mutant p53 proteins by preventing their aggregation and degradation.
  3. Induction of Cellular Stress: In addition to its direct effects on p53, PK11007 also induces oxidative stress within cancer cells, leading to increased levels of reactive oxygen species (ROS) and subsequent apoptosis .
Mechanism of Action

The mechanism of action of PK11007 is multifaceted:

  • p53 Dependent Pathway: PK11007 stabilizes mutant p53 proteins by selectively alkylating critical cysteine residues, allowing them to regain their DNA binding capability. This reactivation leads to the transcription of p53 target genes such as p21 and PUMA, which are involved in cell cycle regulation and apoptosis.
  • p53 Independent Pathway: In cancer cells lacking functional p53, PK11007 induces cell death through mechanisms involving glutathione depletion and ER stress, highlighting its potential as a broad-spectrum anticancer agent .
Physical and Chemical Properties Analysis

PK11007 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), facilitating its use in biological assays.
  • Stability: The compound maintains stability under physiological conditions but is reactive towards thiols, making it effective in biological systems.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range conducive for laboratory handling.

These properties make PK11007 suitable for both in vitro and in vivo studies aimed at evaluating its therapeutic potential .

Applications

PK11007 has significant scientific applications:

  • Cancer Research: It is primarily investigated as an anticancer agent targeting mutant forms of p53. Preclinical studies have shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.
  • Therapeutic Development: Ongoing research aims to further understand its mechanisms and optimize its efficacy for clinical use, particularly in cancers characterized by dysfunctional p53 pathways.
  • Biochemical Studies: PK11007 serves as a valuable tool for studying the structural dynamics of p53 and exploring new avenues for reactivating other mutant proteins involved in cancer progression .
Mechanistic Paradigms of PK11007 in Mutant p53 Reactivation

Thiol-Reactive Alkylation as a Core Mechanism for Mutant p53 Stabilization

PK11007 (5-chloro-2-methanesulfonylpyrimidine-4-carboxylic acid) belongs to the 2-sulfonylpyrimidine class of small molecules, which function as mild electrophilic alkylators targeting nucleophilic cysteine residues in proteins. Its mechanism hinges on nucleophilic aromatic substitution (SNAr), wherein the sulfonylpyrimidine ring undergoes covalent modification by thiol groups (–SH), releasing methanesulfinic acid and forming a stable C–S bond with the target cysteine (Fig. 1A) [3] [9]. This reaction increases the mass of the modified protein by 157 Da per alkylation event, as confirmed by intact protein mass spectrometry [3].

Unlike conventional alkylators (e.g., nitrogen mustards), PK11007 exhibits controlled reactivity, minimizing non-specific reactions with biological nucleophiles. Glutathione (GSH) reactivity assays demonstrate a half-life (t1/2) of >1 hour, contrasting with highly reactive fragments like SN006 (t1/2 < 20 min) [3]. This selectivity enables PK11007 to preferentially alkylate solvent-accessible cysteines in destabilized mutant p53 proteins, thereby inhibiting their aggregation and restoring function [3] [7].

Table 1: Thiol Reactivity Profile of PK11007 vs. Reference Compounds

CompoundChemical ClassGSH Reactivity t1/2Specificity for p53 Cysteines
PK110072-Sulfonylpyrimidine>1 hourHigh (Cys182, Cys277)
SN006Pyrazine derivative<0.33 hourLow (non-specific)
APR-246 (MQ)Quinuclidinone~30 minutesModerate (multiple cysteines)
MIRA-1Maleimide<10 minutesModerate

Selective Targeting of Surface-Exposed Cysteines (Cys182, Cys277) in p53 DNA-Binding Domain

PK11007 demonstrates remarkable residue specificity for Cys182 and Cys277 within the p53 DNA-binding domain (DBD). These residues reside in loop-sheet-helix motifs critical for structural integrity but are not involved in direct DNA contact or zinc coordination [3] [8]. Key evidence includes:

  • Mass Spectrometry: Incubation of p53-DBD (Y220C mutant) with PK11007 (250 µM) yielded +157 Da (mono-alkylated) and +314 Da (di-alkylated) adducts, with no modifications beyond two cysteines even at 5 mM concentrations [3].
  • Mutagenesis Studies: Cys-to-Ser mutants (C182S, C277S, and double mutants) showed complete loss of PK11007-induced alkylation and thermal stabilization, confirming these residues as exclusive targets [3].
  • Structural Positioning: Cys182 lies in the L1 loop (aa 164–194), while Cys277 anchors the L3 loop (aa 272–286). Alkylation stabilizes these flexible regions, reducing unfolding propensity [7] [8].

Notably, PK11007 does not alkylate zinc-coordinating cysteines (e.g., Cys176, Cys238, Cys242), preserving metal binding essential for p53’s folded state [3]. This distinguishes it from metallochaperones like ZMC1, which restore zinc to mutants like R175H but risk off-target effects [8].

Table 2: Cysteine Residues in p53 DBD and Their Susceptibility to PK11007

Cysteine ResidueStructural RoleAlkylation by PK11007?Functional Consequence
Cys124Near H1 helixNo-
Cys182L1 loop (flexible region)YesStabilizes β-sandwich core
Cys229Buried in β-sandwichNo-
Cys277L3 loop (DNA-proximal region)YesEnhances DNA-binding affinity
Cys176Zn2+ coordinationNoCritical for structural integrity

Dual Pathways of Action: p53-Dependent Transcriptional Reactivation vs. p53-Independent ROS/ER Stress Induction

PK11007 exerts anticancer effects through two parallel mechanisms:

p53-Dependent Pathway

In mutant p53-harboring cancer cells (e.g., H1299-Y220C), PK11007 (60 µM) restores transcriptional activity comparable to wild-type p53:

  • Upregulates p53 target genes: p21 (cell cycle arrest), PUMA (apoptosis), and MDM2 (feedback regulator) [3] [9].
  • Stabilizes nuclear p53 tetramers, confirmed by fluorescence polarization assays showing retained DNA-binding affinity (Kd = 26–36 nM vs. 31 nM for wild-type) [3].
  • Preferentially reduces viability in mutant p53 cell lines (e.g., SW480, MDA-MB-468) over p53-null lines [9].

p53-Independent Pathway

Even in p53-null or wild-type cells, PK11007 (≥60 µM) triggers:

  • Reactive Oxygen Species (ROS) Surge: 2-hour treatment elevates intracellular ROS >2-fold, depleting glutathione (GSH) [3] [9].
  • Endoplasmic Reticulum (ER) Stress: Upregulates ER stress markers (XBP-1, CHOP) via the unfolded protein response (UPR), leading to caspase activation [3] [7].
  • Synergy with p53 Status: Mutant p53 cells exhibit impaired ROS detoxification, amplifying PK11007’s cytotoxicity [9].

This dual functionality explains PK11007’s efficacy across diverse cancer cell types, irrespective of TP53 mutation status [9].

Table 3: Dual Anticancer Mechanisms of PK11007

PathwayKey BiomarkersCellular Outcomep53 Dependency
Transcriptional Reactivation↑ p21, PUMA, MDM2Cell cycle arrest, ApoptosisMutant p53 required
ROS/ER Stress↑ ROS, CHOP, XBP-1; ↓ GSHOxidative damage, UPR activationp53-independent (≥60 µM)

Structural and Thermodynamic Consequences of Cysteine Alkylation on p53 Conformation

Alkylation of Cys182 and Cys277 by PK11007 confers thermodynamic stabilization and structural compactness to mutant p53:

  • Thermal Stabilization: Differential scanning fluorimetry (DSF) shows PK11007 (250 µM) increases the melting temperature (Tm) of p53-Y220C by ΔTm ≈ 3°C, comparable to wild-type stability [3]. This counters the mutation-induced destabilization (ΔΔG = 4 kcal/mol for Y220C) [8].
  • Loop Rigidification: Molecular dynamics simulations reveal alkylation reduces flexibility in the L1 and L3 loops, preventing exposure of aggregation-prone hydrophobic residues [7] [8].
  • Zinc Retention: Unlike destabilizing mutants (e.g., R175H), alkylated p53 maintains Zn2+ coordination, preserving DNA-binding competence [8].

Notably, PK11007’s stabilization is allosteric—the alkylation sites are distal from mutation-induced crevices (e.g., Y220C pocket) but propagate conformational changes that suppress unfolding [7]. This contrasts with cavity-binding stabilizers like PC14586 (targeting Y220C cleft), which show mutation-specific efficacy [5].

Table 4: Biophysical Impact of PK11007 on Mutant p53

Properties

Product Name

PK11007

IUPAC Name

5-chloro-2-[(4-fluorophenyl)methylsulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

Molecular Formula

C15H11ClFN5O3S2

Molecular Weight

427.9 g/mol

InChI

InChI=1S/C15H11ClFN5O3S2/c1-8-21-22-14(26-8)20-13(23)12-11(16)6-18-15(19-12)27(24,25)7-9-2-4-10(17)5-3-9/h2-6H,7H2,1H3,(H,20,22,23)

InChI Key

IVZQUWCWXYFPOQ-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F

Solubility

Soluble in DMSO

Synonyms

PK11007; PK-11007; PK 11007;

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F

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